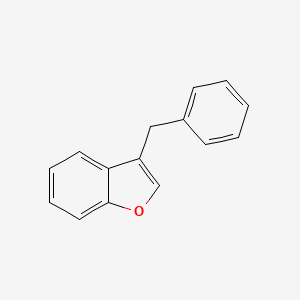

3-Benzylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-benzyl-1-benzofuran |

InChI |

InChI=1S/C15H12O/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11H,10H2 |

InChI Key |

BVQFHAIYRRWINS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Metal Free Synthetic Protocols

Base-Mediated Intramolecular Cyclization Reactions

Base-mediated intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of benzofuran (B130515) derivatives. These reactions typically involve the formation of an oxygen-carbon bond through the intramolecular attack of a phenoxide ion onto a suitable electrophilic carbon center.

One prominent example is the potassium tert-butoxide (t-BuOK) mediated annulation of 2-alkynylphenyl propargyl ethers. This method provides a selective pathway to either 3-benzyl-2-alkynylbenzofurans or 12H-benzoannulenbenzo[b]furans, with the product selectivity being controlled by the choice of solvent and reaction temperature. acs.org The reaction demonstrates good tolerance for a variety of functional groups on the aromatic ring and the alkyne moiety. acs.org

Another approach involves the use of phosphazene bases to catalyze the intramolecular cyclization of o-alkynylphenyl ethers. For instance, benzyl (B1604629) 2-(2'-phenylethynyl)phenyl ether can be converted to 3-benzyl-2-phenylbenzofuran in high yield using a catalytic amount of P4-tBu in DMSO at 30 °C. rsc.org This method is efficient and proceeds under mild conditions. rsc.org

The table below summarizes the synthesis of various 3-benzylbenzofuran derivatives using a phosphazene base-catalyzed intramolecular cyclization.

| Product | Yield (%) | Reference |

| 3-Benzyl-2-phenylbenzofuran | 96 | rsc.org |

| 3-Benzyl-2-(p-nitrophenyl)benzofuran | - | rsc.org |

| 3-Benzyl-2-(p-methoxyphenyl)benzofuran | - | rsc.org |

| 3-Benzyl-2-(α-naphthyl)benzofuran | - | rsc.org |

| 3-(α-Naphthylmethyl)-2-phenylbenzofuran | - | rsc.org |

Table showing yields of this compound derivatives synthesized via phosphazene base-catalyzed intramolecular cyclization. rsc.org

Acid-Catalyzed Nucleophilic Substitution/Oxacycloisomerization Strategies

Acid-catalyzed reactions provide an alternative route to benzofuran derivatives, often proceeding through different intermediates compared to base-mediated pathways. These methods can involve nucleophilic substitution followed by a cyclization step.

A one-pot strategy for the synthesis of 2,3-disubstituted benzofurans utilizes propargylic alcohols derived from TBS-protected ortho-hydroxy benzaldehydes as starting materials. researchgate.net This procedure involves an acid-catalyzed nucleophilic substitution, followed by TBS-deprotection and an exo-dig oxacycloisomerization. researchgate.net This metal-free approach allows for the construction of a library of benzofuran derivatives with diverse substitution patterns. researchgate.net

Another acid-catalyzed method involves the intramolecular SN2′ cyclization reaction for constructing a quaternary stereogenic center. rsc.org This is achieved by activating the leaving group with a chiral Brønsted acid catalyst, such as a binaphthol-derived phosphoramide. rsc.org This enantioselective allylic substitution allows for regioselective nucleophilic attack at the more substituted position of a double bond. rsc.org

Green Catalytic Synthesis Methods for Benzofuranone Compounds

The development of environmentally benign synthetic methods is a key focus in modern organic chemistry. Green catalytic approaches for the synthesis of benzofuranone compounds, which are precursors to or can be related to benzofurans, aim to minimize waste and use sustainable reagents.

One such method is the condensation of benzofuranone with an aromatic aldehyde in neat water, which proceeds without the need for a catalyst, reagent, or organic solvent. arkat-usa.org This protocol offers good yields and avoids chromatographic purification, making it an efficient and environmentally friendly process. arkat-usa.org

Another green approach involves the iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines using air as the oxidant. acs.org This method exhibits high atom economy, with water as the main byproduct, and significantly reduces the process mass intensity by avoiding stoichiometric chemical oxidants. acs.org The reaction demonstrates broad substrate scope and good functional group tolerance. acs.org

The oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins also represents a green and versatile method for synthesizing novel and biologically active compounds. mdpi.com These biomimetic oxidations can lead to various products, including benzofuranones, depending on the reaction conditions and the substituents on the benzofuran core. mdpi.com

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer a powerful tool for the efficient construction of complex molecules like 3-benzylbenzofurans in a single synthetic operation. These sequences involve multiple bond-forming events in a one-pot fashion, often leading to a significant increase in molecular complexity.

Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization

A highly efficient one-pot strategy for the synthesis of 2,3-disubstituted benzo[b]furans involves a domino sequence of an intermolecular Sonogashira coupling followed by an intramolecular 5-exo-dig cycloisomerization. organic-chemistry.orgacs.org This process typically starts with a 2-(2-bromophenoxy) derivative, such as 2-(2-bromophenoxy)-1-phenylethan-1-one, which is coupled with a terminal alkyne in the presence of a palladium catalyst. organic-chemistry.orgacs.org The resulting intermediate then undergoes an intramolecular carbanion-yne cyclization, followed by double-bond isomerization, to afford the desired (this compound-2-yl)(phenyl)methanones. organic-chemistry.orgacs.org

This method is notable for the construction of two new carbon-carbon bonds in a single operation and demonstrates good tolerance for a variety of functional groups. organic-chemistry.orgacs.org The optimization of reaction conditions often involves the use of a palladium acetate/xantphos catalytic system with potassium phosphate (B84403) as the base in toluene (B28343) at elevated temperatures. organic-chemistry.org

Carbanion-Yne Intramolecular Cyclization for 2-Substituted 3-Benzylbenzofurans

A mild, efficient, and regioselective synthesis of 2-substituted 3-benzylbenzofurans can be achieved through a tert-BuOK-mediated carbanion-yne intramolecular cyclization. researchgate.netgrafiati.comairitilibrary.com The synthesis commences from o-iodophenol, which undergoes O-alkylation and a Sonogashira reaction to produce 2-(2-phenylethynylphenoxy)-1-arylalkanones. researchgate.netgrafiati.comairitilibrary.com The subsequent intramolecular carbanion-yne 5-exo-dig cyclization of this intermediate, promoted by tert-BuOK, yields the target 3-benzylbenzofurans in good yields. researchgate.netgrafiati.comairitilibrary.com

This strategy has been successfully applied to the synthesis of various 2-substituted this compound derivatives, as shown in the table below. lookchem.com

| Starting Material | Product | CAS No. | Reference |

| 2-(2-iodophenoxy)-1-(p-tolyl)ethan-1-one | 3-benzyl-2-(4-methylbenzoyl)-benzofuran | 1346667-99-9 | lookchem.com |

| 2-(2-(phenylethynyl)phenoxy)-1-(p-tolyl)ethan-1-one | 3-benzyl-2-(4-methylbenzoyl)-benzofuran | 1346667-99-9 | lookchem.com |

Table showing the synthesis of 3-benzyl-2-(4-methylbenzoyl)-benzofuran via carbanion-yne intramolecular cyclization. lookchem.com

Charge-Accelerated Sigmatropic Rearrangement and Substituent Migration

Sigmatropic rearrangements represent a class of pericyclic reactions that can be harnessed for the synthesis of complex molecular architectures. researchgate.netuh.edunumberanalytics.com In the context of benzofuran synthesis, charge-accelerated sigmatropic rearrangements can play a crucial role.

One such example involves the grafiati.comgrafiati.com-sigmatropic rearrangement of benzyl alkynyl ethers. The rate of this rearrangement can be accelerated by the presence of electron-donating substituents on the benzyl group, suggesting the development of a charge deficiency at the benzylic carbon in the transition state. nih.gov This rearrangement can be part of a cascade sequence leading to substituted indanones and indenes. nih.gov

While not a direct synthesis of this compound itself, the principles of charge-accelerated sigmatropic rearrangements are relevant to the broader field of benzofuran synthesis and the manipulation of related structures. For instance, the Claisen rearrangement, a grafiati.comgrafiati.com-sigmatropic rearrangement, is a powerful tool for forming carbon-carbon bonds and has been used in the synthesis of various natural products. uh.edunumberanalytics.com

Novel Approaches in Benzofuran Formation

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the construction of the benzofuran ring system. These approaches often offer advantages in terms of efficiency, regioselectivity, and substrate scope.

A notable strategy for the synthesis of complex heterocyclic systems involves the three-component [3+2] cycloaddition reaction of azomethine ylides. researchgate.netresearchgate.netdntb.gov.uaresearcher.life Azomethine ylides, as nitrogen-based three-atom components, react with various unsaturated 2π-electron systems in a highly regio- and stereoselective manner to form five-membered heterocyclic rings. nih.gov This method has been successfully applied to the synthesis of spiro-pyrrolidine compounds based on a benzofuran core. researchgate.netdntb.gov.ua The reaction, conducted under mild conditions, demonstrates high yields (74–99%) and excellent diastereoselectivity (>20:1 dr). researchgate.netdntb.gov.uaresearcher.life The versatility of this approach allows for the creation of a wide range of potentially bioactive molecules with a simple operational setup. researchgate.netdntb.gov.uaresearcher.life

The general mechanism involves the generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.netnih.gov In the context of benzofuran synthesis, this method provides access to novel spiro-pyrrolidine derivatives fused to the benzofuran ring system. researchgate.netdntb.gov.ua

The intramolecular Wittig reaction is a powerful tool for the synthesis of various heterocyclic compounds, including 2-benzylbenzofurans. nih.govsciforum.net This reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule to form a carbon-carbon double bond and close the heterocyclic ring. numberanalytics.comlibretexts.org

The synthesis typically begins with the preparation of 2-hydroxybenzyltriphenylphosphonium salts from the corresponding ortho-hydroxybenzyl alcohols. nih.gov These phosphonium (B103445) salts are then reacted with appropriate acyl chlorides to form the key intermediate. nih.gov Subsequent intramolecular cyclization, often promoted by a base such as triethylamine (B128534) in toluene at elevated temperatures, yields the 2-benzylbenzofuran scaffold. nih.govsciforum.net A final hydrolysis step can be employed to deprotect hydroxyl groups if necessary. nih.govsciforum.net This methodology has been utilized to efficiently prepare a series of 2-benzylbenzofuran derivatives. nih.govsciforum.net

Table 1: Key Steps in the Intramolecular Wittig Synthesis of 2-Benzylbenzofurans nih.gov

| Step | Reactants | Reagents and Conditions | Product |

| 1 | ortho-Hydroxybenzyl alcohols | PPh₃·HBr, CH₃CN, 82 °C, 2 h | 2-Hydroxybenzyltriphenylphosphonium salts |

| 2 | 2-Hydroxybenzyltriphenylphosphonium salts, Acyl chlorides | Toluene, Et₃N, 110 °C, 2 h | 2-Benzylbenzofuran derivatives |

| 3 | Methoxy-substituted 2-benzylbenzofurans | HI/AcOH/Ac₂O, 0 °C to reflux, 4 h | Hydroxylated 2-benzylbenzofuran derivatives |

The Nenitzescu reaction is a classic method for the synthesis of 5-hydroxyindole (B134679) derivatives, but it can also be adapted to produce benzofuran derivatives. rsc.orgwikipedia.org Specifically, it serves as a viable route for obtaining 3-benzoylbenzofuran precursors. rsc.orgresearchgate.net The reaction involves the condensation of an enaminoketone with a 1,4-benzoquinone (B44022) derivative. rsc.org

The synthesis of 3-benzoylbenzofurans via the Nenitzescu reaction typically starts with the condensation of a 2-methoxyacetophenone (B1211565) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate an enaminoketone intermediate. rsc.orgresearchgate.net This intermediate is then reacted with 1,4-benzoquinone or its derivatives in acetic acid to yield the 3-benzoylbenzofuran. rsc.orgresearchgate.net The yields for this two-step process are generally in the low to moderate range. rsc.orgresearchgate.net

A variation of this reaction involves the use of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) with tertiary and certain secondary enamines, which leads to the formation of 3-amino-benzo[b]furan derivatives. nih.gov

Table 2: Nenitzescu Synthesis of 3-Benzoylbenzofurans rsc.org

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methoxyacetophenones, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 90–190 °C, Ar, 12–72 h | Enaminoketones |

| 2 | Enaminoketones, 1,4-Benzoquinone/1,4-Naphthoquinone | Acetic acid, rt, 12 h | 3-Benzoylbenzofurans |

Intramolecular Wittig Reaction for Benzylbenzofuran Scaffolds

Synthetic Routes to Specific Benzofuran Isomers and Functionalized Derivatives

Beyond the novel methods, various established synthetic routes are employed to access specific isomers and functionalized derivatives of benzofuran. These methods often involve metal-catalyzed reactions and intramolecular cyclizations.

A mild and regioselective carbanion-yne intramolecular cyclization mediated by t-BuOK has been developed for the synthesis of 2-substituted 3-benzylbenzofurans. researchgate.net This approach starts from o-iodophenol and involves O-alkylation and a Sonogashira reaction to form 2-(2-phenylethynylphenoxy)-1-arylalkanones. researchgate.net The subsequent intramolecular 5-exo-dig cyclization of this intermediate, promoted by t-BuOK, affords the desired 3-benzylbenzofurans in good yields. researchgate.net

Furthermore, palladium and copper-catalyzed reactions are widely used for constructing the benzofuran ring. researchgate.netacs.org For instance, a one-pot synthesis can be achieved through a Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.org Another approach involves the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation to produce 2-benzyl benzofurans. mdpi.com

The synthesis of 2-arylbenzofurans can be achieved through the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid. Alternatively, the condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene at high temperatures also yields 2-arylbenzofurans.

Reaction Mechanisms and Mechanistic Investigations of 3 Benzylbenzofuran Synthesis

Mechanistic Elucidation of Sonogashira Coupling and Subsequent Cyclization

A prevalent strategy for synthesizing 2,3-disubstituted benzofurans, including 3-benzylbenzofuran derivatives, involves a domino reaction sequence initiated by a Sonogashira coupling, followed by an intramolecular cyclization. organic-chemistry.org This one-pot approach is valued for its efficiency in constructing two carbon-carbon bonds. organic-chemistry.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide (e.g., a 2-bromophenoxy derivative) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often considered the rate-determining step. libretexts.org

cis-trans Isomerization: The resulting complex undergoes isomerization to bring the organic groups into a cis orientation. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst. libretexts.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, increasing its acidity. libretexts.org

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. libretexts.org

Following the Sonogashira coupling, which links the alkyne to the phenoxy precursor, an intramolecular cyclization occurs to form the benzofuran (B130515) ring. In the synthesis of (this compound-2-yl)(phenyl)methanones, this cyclization is a 5-exo-dig process promoted by a base. organic-chemistry.org The reaction mechanism involves the initial Sonogashira coupling to form an intermediate, which then undergoes a base-promoted cyclization, followed by double-bond isomerization to yield the final 2,3-disubstituted benzofuran. organic-chemistry.org

| Reaction Stage | Key Transformation | Catalyst/Reagent |

| Sonogashira Coupling | C(sp)-C(sp2) bond formation | Pd(OAc)2, Xantphos, Cu(I) |

| Cyclization | Intramolecular 5-exo-dig carbanion-yne cyclization | K3PO4 (base) |

| Isomerization | Double-bond migration | - |

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those for benzofuran synthesis. These studies provide valuable insights into transition state geometries, energetic profiles, and the influence of catalysts and substituents. escholarship.orgbohrium.com

DFT calculations have been employed to investigate the synthesis of 2,3-disubstituted benzofurans. For instance, in the nickel-catalyzed synthesis via C-O bond activation, DFT studies have explored the full catalytic cycle, including the reductive elimination step. bohrium.com These calculations can reveal the electronic structure of intermediates and transition states, helping to rationalize observed reactivity and selectivity. orientjchem.org

In the context of palladium-catalyzed bisarylation of 3-alkylbenzofurans, DFT calculations were used to test five different potential active catalyst species. mdpi.com The results indicated that a Pd(IV) species, [Pd(OAc)2(Ph)]+, was the most favorable, with calculated reaction pathways showing smooth cascade-type energy profiles for both C(sp²)−H and C(sp³)-H activations. mdpi.com Analysis of the molecular electrostatic potential (MEP) surface can further provide insights into the reactive sites of a molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. orientjchem.org

The analysis of energetic profiles and transition states through DFT calculations is crucial for understanding reaction feasibility and selectivity. nih.gov For the cyclization step in benzofuran synthesis, these calculations can map out the entire reaction pathway, identifying the rate-determining step and the energies of all intermediates and transition states. bohrium.com

In a study on the catalyst-dependent cyclization to form polycyclic indolines, DFT calculations at the M06-D3/SMD/BS2//B3LYP-D3/BS1 level were used to investigate the reaction mechanisms. nih.gov The free energy profiles were determined, and the key transition states were located and characterized. nih.gov For the nickel-catalyzed synthesis of 2,3-disubstituted benzofurans, the reductive elimination of the product was identified as the rate-determining step. bohrium.com A key finding was that the coordination of an alkynyl group from another substrate molecule occurs concurrently with the elimination, which stabilizes the product and dictates the catalytic cycle's pathway. bohrium.com

| Computational Method | Application in Benzofuran Synthesis | Key Insights |

| DFT (B3LYP) | Investigation of Ni-catalyzed C-O bond activation | Elucidation of the full catalytic cycle and identification of the rate-determining step. bohrium.com |

| DFT (M06-D3/SMD/BS2) | Study of catalyst-dependent cyclization reactions | Determination of free energy profiles and the influence of the catalyst on selectivity. nih.gov |

| DFT | Analysis of Pd-catalyzed C-H activation | Identification of the active catalyst species and evidence for a Wheland intermediate. mdpi.com |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Intramolecular Dehydrogenative Coupling Mechanisms

An alternative and atom-economical approach to constructing the benzofuran ring is through intramolecular dehydrogenative coupling. sioc-journal.cn This method avoids the need for pre-functionalized starting materials, such as halo-phenols. sioc-journal.cn

In the synthesis of benzothieno[3,2-b]benzofurans, an intramolecular dehydrogenative C-H/O-H coupling reaction was developed. rsc.orgsemanticscholar.org Mechanistic studies, including radical-trapping experiments with 1,1-diphenylethylene, which completely inhibited the reaction, suggest a radical pathway. rsc.orgsemanticscholar.org The proposed mechanism is initiated by a single electron transfer (SET) between the hydroxyl group of the substrate and a copper catalyst. rsc.orgsemanticscholar.org

Similarly, nickel-catalyzed synthesis of 3-aryl benzofurans from ortho-alkenyl phenols proceeds via an intramolecular dehydrogenative coupling, using molecular oxygen as the oxidant. researchgate.net The development of such C-H activation/dehydrogenative coupling strategies represents a significant advancement in the synthesis of aryl ethers and related heterocyclic systems. sioc-journal.cn

Proton Quantum Tunneling in Benzofuran Ring Construction

In certain chemical transformations, quantum-mechanical tunneling can play a significant role, allowing reactions to proceed through energy barriers rather than over them. This phenomenon is particularly relevant for the transfer of light particles like protons.

Structure Activity Relationship Sar Studies of 3 Benzylbenzofuran and Benzofuran Derivatives in Biological Research Excluding Clinical Data

Impact of Substituent Effects on Bioactivity

The type, position, and electronic nature of substituents on the benzofuran (B130515) ring system are critical determinants of its biological activity. sciforum.net Modifications can alter the molecule's lipophilicity, electron density, and steric properties, thereby influencing its interaction with biological targets. biogecko.co.nz

The electronic properties of substituents attached to the benzofuran scaffold significantly modulate its bioactivity. In general, the presence of electron-withdrawing groups (EWGs) tends to enhance antimicrobial potency, whereas electron-donating groups (EDGs) may diminish it. nih.govscholarena.com

Research indicates that EWGs like nitro (-NO2) or chloro (-Cl) groups, particularly when placed in the ortho position of the benzofuran ring or the para position of an aryl substituent, can increase the antimicrobial activity. nih.govontosight.ai For instance, a study on benzofuran-3-carbohydrazide derivatives found that the introduction of two electron-withdrawing groups onto the benzofuran ring led to a four-fold increase in activity. rsc.org Another analysis of benzofuran derivatives highlighted that the introduction of an EWG on the isatin (B1672199) nucleus at the C-5 and C-7 positions boosts antibacterial potential. rsc.org The nitroethenyl group, another EWG, is also noted for influencing a compound's electronic properties and potential interactions with biological targets. ontosight.ai

Conversely, the presence of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) often leads to a decrease in antimicrobial efficacy. nih.govscholarena.com Studies have shown that compounds with EDGs tend to be less active. nih.gov However, the position is key, as some derivatives with a hydroxyl group (-OH), typically an EDG, at the C-6 position have demonstrated excellent antibacterial activity. nih.gov Similarly, a hydroxyl group at the C-4 position has also shown favorable activity against certain bacterial strains. nih.gov

The interplay between these groups is complex. For example, in one series, a benzofuran derivative with an electron-withdrawing group on the benzofuran ring and an electron-donating group on the para position of an aromatic side chain exhibited good activity. rsc.org This highlights that a balance of electronic effects is often required to optimize biological function.

Table 1: Effect of Electronic Groups on Benzofuran Bioactivity

| Compound Type | Substituent Type | General Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Benzofuran Derivatives | Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Potency tends to increase | nih.gov |

| Benzofuran Derivatives | Electron-Donating Groups (e.g., -OCH3, -CH3) | Potency tends to weaken or decrease | nih.govscholarena.com |

| 3-Methanone-6-substituted-benzofurans | Hydroxyl Group (-OH) at C-6 | Excellent antibacterial activity | nih.gov |

The introduction of halogen atoms—such as fluorine (F), chlorine (Cl), and bromine (Br)—is a common and effective strategy in medicinal chemistry to enhance the biological profile of a compound. mdpi.commdpi.com For benzofuran derivatives, halogenation has consistently resulted in a significant increase in antimicrobial activities. mdpi.commdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets, as well as their ability to modify the molecule's hydrophobicity and electronic properties. mdpi.comnih.gov

Studies have shown that chlorination of the benzofuran ring enhances both antibacterial and antifungal potencies. rsc.orgrsc.org For example, derivatives containing a halogen in the aromatic ring have demonstrated antifungal activity against Candida strains. mdpi.com Specifically, the presence of chloro substituents on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran scaffold was found to increase antimicrobial activity. rsc.org In one series of 2-salicyloylbenzofuran derivatives, compounds bearing bromine atoms on the benzofuran moiety were identified as necessary for potent antibacterial activity against Gram-positive strains. mdpi.com The replacement of these bromine atoms with other substituents led to a decrease in bioactivity. mdpi.com

Table 2: Influence of Halogenation on Benzofuran Bioactivity

| Compound Series | Halogen/Position | Observed Effect | Reference |

|---|---|---|---|

| Benzofuran Derivatives | Chlorination of the benzofuran ring | Enhances antibacterial and antifungal potency | rsc.org |

| 3-Benzofurancarboxylic Acid Derivatives | Halogen in the aromatic ring (e.g., Cl, Br) | Active against Gram-positive cocci and fungi | mdpi.com |

| 2-Salicyloylbenzofurans | Bromine atoms on the benzofuran moiety | Necessary for potent antibacterial activity | mdpi.com |

| 2-Benzylbenzofurans | 5-Bromo substitution | Most potent activity in its series | nih.gov |

Incorporating heteroatoms like nitrogen (N) and sulfur (S), often as part of another heterocyclic ring, is a powerful strategy for modifying the biological activity of the benzofuran scaffold. nih.gov This molecular hybridization can lead to novel compounds with enhanced potency and a broader spectrum of activity by combining the pharmacophoric features of multiple ring systems. nih.govbrieflands.com

The fusion or linkage of nitrogen-containing heterocycles such as pyrazole, thiazole (B1198619), imidazole (B134444), and pyridine (B92270) to the benzofuran core has been particularly fruitful in the development of antimicrobial agents. nih.govrsc.org SAR studies have concluded that benzofuran, pyrazoline, and thiazole moieties can be essential for antimicrobial activity. nih.gov For instance, a series of benzofuran derivatives featuring a 1-(thiazol-2-yl)pyrazoline substituent showed excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. nih.gov The introduction of substituted anilines into a pyrazole ring attached to a benzofuran scaffold also enhanced antibacterial activity. rsc.org

Role of Halogenation on Benzofuran Scaffold Activity

Antimicrobial Activity Research (in vitro)

Benzofuran derivatives have been extensively screened for their ability to inhibit the growth of a wide range of pathogenic microorganisms, including both bacteria and fungi. rsc.orgnih.gov In vitro testing, which measures activity in a controlled laboratory setting, is essential for identifying promising lead compounds for further development.

Numerous studies have demonstrated the potential of benzofuran derivatives as antibacterial agents against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comcore.ac.uk

In one study, a series of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives were synthesized and tested. Compound 6d (1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea) showed potent activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for all strains, which was comparable to the standard drug Azithromycin. core.ac.uk Another investigation of 2-salicyloylbenzofuran derivatives found that compound 8h , which contains a carboxylic acid group and two bromine atoms on the benzofuran moiety, was highly potent against Gram-positive strains, with MIC values of 0.06–0.12 mM against S. faecalis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA). mdpi.com

Some derivatives show selective activity. For example, certain 3-methanone-6-substituted-benzofurans displayed excellent activity against S. aureus and MRSA with MIC80 values as low as 0.39 µg/mL. nih.gov In another series, the inhibitory activity against Gram-negative bacteria was found to be higher than that against Gram-positive bacteria. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Gram-Positive Strain(s) | MIC/Activity | Gram-Negative Strain(s) | MIC/Activity | Reference |

|---|---|---|---|---|---|

| 1-(5-Nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea (6d) | S. aureus, B. subtilis | 6.25 µg/mL | E. coli, P. aeruginosa | 6.25 µg/mL | core.ac.uk |

| 2-Salicyloylbenzofuran derivative (8h) | S. faecalis, MSSA, MRSA | 0.06–0.12 mM | E. coli | Inactive | mdpi.com |

| 3-Methanone-6-substituted-benzofuran (14) | S. aureus, MRSA | 0.39-0.78 µg/mL (MIC80) | Not specified | Not specified | nih.gov |

| Benzofuran-based pyrazole (45a) | Not specified | Not specified | P. aeruginosa | 1 µg/mL | rsc.org |

| Benzofuran-based pyrazole (45b) | Not specified | Not specified | E. coli | 0.5 µg/mL | rsc.org |

The benzofuran scaffold is also a promising framework for the development of novel antifungal agents, with many derivatives showing significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. core.ac.uknih.gov

In a study of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives, several compounds exhibited notable antifungal activity. core.ac.uk For instance, compound 6d (1-(5-nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea) was effective against both C. albicans and A. niger with an MIC of 12.5 µg/mL. core.ac.uk Another compound in the same series, 6j (1-(5-bromobenzofuran-2-yl)-3-phenylurea), showed even greater potency against C. albicans with an MIC of 6.25 µg/mL. core.ac.uk

Other structural modifications have also yielded potent antifungal compounds. A series of aryl(benzofuran-2-yl) ketoximes were found to be effective, with one of the most significant compounds displaying a lower MIC value than the standard drugs oxiconazole (B1677861) and fluconazole. nih.gov Research on benzofuran-3-carbohydrazide derivatives showed that combining an unsubstituted benzylidene group with a chloro-disubstituted benzofuran ring resulted in greater activity against C. albicans. rsc.orgrsc.org Furthermore, some fused heterocyclic systems containing benzofuran, coumarin, and pyridine rings have demonstrated growth inhibition against A. fumigatus at a concentration of 25 µg/mL. nih.govrsc.org However, not all derivatives are active; in one study, a series of new benzofuran derivatives bearing aryl substituents at the C-3 position were found to be inactive against C. albicans. nih.gov

Table 4: In Vitro Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC/Activity | Reference |

|---|---|---|---|

| 1-(5-Nitrobenzofuran-2-yl)-3-(4-chlorophenyl)urea (6d) | C. albicans, A. niger | 12.5 µg/mL | core.ac.uk |

| 1-(5-Bromobenzofuran-2-yl)-3-phenylurea (6j) | C. albicans | 6.25 µg/mL | core.ac.uk |

| Aryl(benzofuran-2-yl) ketoximes | Various fungi | More effective than oxiconazole | nih.gov |

| Benzofuran-3-carbohydrazides | C. albicans | Greater activity with chloro di-substitution | rsc.org |

| Fused Benzofuran-Coumarin-Pyridine | A. fumigatus | 25 µg/mL | nih.govrsc.org |

Antifungal Activity Investigations

Antioxidant Activity Research (in vitro)

Benzofuran derivatives have demonstrated significant potential as antioxidant agents in various in vitro models. semanticscholar.org Their ability to neutralize harmful free radicals is a key aspect of this activity.

The antioxidant capacity of benzofuran derivatives is commonly evaluated using radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This is a widely used method to assess antioxidant activity. mdpi.com When the stable DPPH radical is reduced by an antioxidant, its deep violet color in solution fades, a change that can be measured spectrophotometrically. innovareacademics.in Several studies have shown that benzofuran derivatives can effectively scavenge DPPH radicals. For example, a series of diethyl substituted(2‐benzylbenzofuran‐3‐yl)phosphonates were evaluated for their radical scavenging activity using the DPPH method. researchgate.net Similarly, certain benzofuran-2-carboxamide (B1298429) derivatives have shown the ability to inhibit DPPH radical formation. rsc.org One such derivative exhibited a 23.5% inhibition of DPPH radicals at a concentration of 100 μM. rsc.orgbiomolther.org

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide itself is not highly reactive, but it can be converted into highly reactive hydroxyl radicals in the body, which can damage DNA and initiate lipid peroxidation. innovareacademics.in Therefore, scavenging H₂O₂ is an important antioxidant defense. researchgate.net Benzofuran derivatives, such as diethyl substituted(2‐benzylbenzofuran‐3‐yl)phosphonates, have been tested for their H₂O₂ scavenging capabilities. researchgate.net Flavonoids, which can share structural similarities with benzofurans, have also been shown to protect against H₂O₂-induced injury in cell cultures. nih.gov

Nitric Oxide (NO) Radical Scavenging: While nitric oxide has important physiological roles, its overproduction can lead to oxidative stress. The ability of diethyl substituted(2‐benzylbenzofuran‐3‐yl)phosphonates to scavenge NO radicals has been investigated as part of their antioxidant profiling. researchgate.net

The antioxidant activity of benzofuran derivatives is intrinsically linked to their molecular structure. Specific functional groups and their positions on the benzofuran scaffold play a crucial role in their radical-scavenging ability.

A key determinant of antioxidant potency is the presence and position of electron-donating substituents, particularly hydroxyl (-OH) groups. biomolther.org The hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. For instance, the presence of an -OH substituent at the para position (R3) of a benzofuran-2-carboxamide derivative was suggested to be important for its antioxidant actions. biomolther.org Studies on flavonoids, which often contain a benzofuran-like core, have shown that an o-tri-hydroxyl structure in the A ring contributes significantly to antioxidant efficacy. nih.gov

The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. semanticscholar.org Furthermore, theoretical studies using bond dissociation energy (BDE) calculations have shown that benzofuran thiazolidinone derivatives are more potent antioxidants than benzofuran Schiff base derivatives, with lower BDE values indicating a greater ability to donate a hydrogen atom. scholarena.com

Interactive Data Table: Antioxidant Activity of Benzofuran Derivatives

| Compound Class | Assay | Activity | Reference |

| Benzofuran-2-carboxamide derivative | DPPH | 23.5% inhibition at 100 µM | rsc.orgbiomolther.org |

| Benzofuran-2-carboxamide derivative | LPO | 62% inhibition at 100 µM | rsc.orgbiomolther.org |

| Diethyl (2-benzylbenzofuran-3-yl)phosphonates | DPPH, H₂O₂, NO | Radical scavenging activity observed | researchgate.net |

| Benzofuran compounds from D. latifolia | DPPH | IC₅₀ value of 96.7 ± 8.9 μM | rsc.org |

Radical Scavenging Assays (e.g., DPPH, H2O2, NO)

Enzyme Inhibition Studies (in vitro)

Recent research has focused on 2-benzylbenzofuran derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases. nih.govnih.gov Structure-activity relationship studies have provided valuable insights into the features required for potent inhibition.

The introduction of a methylene (B1212753) spacer between the benzofuran core and the 2-phenyl ring to create the 2-benzylbenzofuran scaffold was found to be fundamental for inhibitory activity. nih.govresearchgate.net The nature and position of substituents on both the benzofuran and benzyl (B1604629) moieties significantly influence the inhibitory potency. nih.govdntb.gov.ua

In one study, a series of 2-benzylbenzofurans were synthesized with halogen (bromine or chlorine) substitutions at either position 5 or 7 of the benzofuran ring and a hydroxyl group at the meta or para position of the benzyl ring. nih.gov The results showed that 5-bromo-2-(4-hydroxybenzyl)benzofuran (compound 9B) was the most potent BChE inhibitor in the series, with an IC₅₀ value of 2.93 µM. nih.govnih.gov This was approximately a four-fold higher inhibitory activity than the most potent compound from a related series of 2-phenylbenzofuran (B156813) derivatives. nih.govresearchgate.net

Generally, para-hydroxy substituted 2-benzylbenzofurans showed better BChE inhibition than their 2-phenylbenzofuran counterparts. nih.gov Conversely, meta-hydroxy substituted 2-benzylbenzofurans displayed lower inhibitory activity than the corresponding 2-phenylbenzofurans. nih.govresearchgate.net The position of the halogen also played a role; for instance, among the para-hydroxy substituted derivatives, the 5-bromo compound was more active than the 7-bromo isomer. nih.govsciforum.net

Interactive Data Table: BChE Inhibition by 2-Benzylbenzofuran Derivatives

| Compound | Substituents | IC₅₀ (µM) | Reference |

| 9B | 5-Bromo, 4'-Hydroxy | 2.93 | nih.govnih.gov |

| 10B | 7-Bromo, 4'-Hydroxy | Similar to Galantamine | nih.gov |

| 11B | 5-Chloro, 4'-Hydroxy | Less active than 9B and 10B | nih.gov |

| 12B | 7-Chloro, 4'-Hydroxy | Less active than 9B and 10B | nih.gov |

| Galantamine (Reference) | - | 28.06 | nih.gov |

DNA gyrase, a type II topoisomerase, is an established and essential bacterial target that is not present in higher eukaryotes, making it ideal for the development of antibacterial agents. ebin.pub The GyrB subunit, which possesses ATPase activity, is a key target for inhibition.

Studies have shown that benzofuran-based compounds can act as inhibitors of DNA gyrase B. researchgate.net For example, a series of benzofuran-pyrazole hybrids demonstrated inhibitory activity against E. coli DNA gyrase B. The potency of these compounds was influenced by the size of an additional ring attached to the benzofuran-pyrazole scaffold. A larger ring size led to greater inhibition, which was attributed to enhanced hydrophobic interactions within the enzyme's active site, resulting in a better fit of the inhibitor. researchgate.net While not benzylbenzofurans, N-benzyl-3-sulfonamidopyrrolidines have also been identified as a class of DNA gyrase inhibitors, highlighting the potential of the benzyl group in targeting this enzyme. nih.gov

Inhibition of HIV-1 Reverse Transcriptase (RT) and Protease (PR)

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have been explored as a promising scaffold for the development of new anti-HIV agents.

Research into 3-benzoylbenzofurans, which are structurally similar to 3-benzylbenzofuran, has revealed their potential to inhibit key viral enzymes. These compounds are believed to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA, thereby inhibiting its function and preventing viral replication. rsc.org

One study demonstrated that 3-benzoylbenzofurans inhibited HIV-1 infections in pseudovirus models. For instance, compound 4b (a (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran) was identified as a potent inhibitor with IC₅₀ values of 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. rsc.orgnih.gov Furthermore, some 3-benzoylbenzofurans have been shown to exhibit dual inhibitory activity against both HIV-1 RT and protease (PR), another critical viral enzyme responsible for the maturation of new virus particles. rsc.org The pyrazole derivatives of 3-benzoylbenzofurans also showed significant anti-HIV activity, with compound 5f displaying IC₅₀ values of 0.39 ± 0.13 μM and 1.00 ± 0.15 μM against Q23 and CAP210 pseudoviruses, respectively. rsc.orgnih.gov

These findings suggest that the benzofuran core, particularly when substituted at the 3-position with a benzoyl or a related group, is a viable pharmacophore for the development of novel HIV-1 inhibitors. The structure-activity relationship (SAR) indicates that the nature and position of substituents on the benzoyl ring can significantly influence the inhibitory potency.

Anti-inflammatory Activity (in vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The search for new anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including benzofuran derivatives.

Evaluation in Cellular Models (e.g., LPS-stimulated RAW 264.7 macrophages)

The in vitro anti-inflammatory activity of benzofuran derivatives has been evaluated in cellular models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Several studies have demonstrated the ability of benzofuran derivatives to inhibit the production of NO in these activated macrophages. For example, a series of novel hybrid compounds of benzofuran and N-aryl piperazine (B1678402) were synthesized and screened for their anti-inflammatory effects. mdpi.com One derivative, compound 16 , exhibited a significant inhibitory effect on NO generation with an IC₅₀ value of 5.28 μM. mdpi.com Another study on new heterocyclic/benzofuran hybrids identified compound 5d as having an excellent inhibitory effect on NO production with an IC₅₀ of 52.23 ± 0.97 μM, alongside low cytotoxicity. researchgate.net

The mechanism of this anti-inflammatory action is often attributed to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Furthermore, some benzofuran derivatives have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net These findings underscore the potential of the benzofuran scaffold in the development of new anti-inflammatory drugs.

| Compound ID | Description | Cell Line | Bioactivity | IC₅₀ (µM) |

| 16 | Benzofuran-N-aryl piperazine hybrid | LPS-stimulated RAW 264.7 | Inhibition of NO production | 5.28 |

| 5d | Heterocyclic/benzofuran hybrid | LPS-stimulated RAW 264.7 | Inhibition of NO production | 52.23 ± 0.97 |

Anticancer Activity (in vitro)

The development of novel anticancer agents with improved efficacy and selectivity remains a primary goal in medicinal chemistry. Benzofuran and its derivatives have emerged as a significant class of compounds with promising anticancer properties. researchgate.net

Cytotoxic Effects on Various Cancer Cell Lines

A multitude of studies have reported the cytotoxic effects of benzofuran derivatives against a wide array of human cancer cell lines. The structure-activity relationship of these compounds reveals that the nature and position of substituents on the benzofuran ring system are critical for their anticancer activity.

For instance, research on hybrid compounds of 2-benzylbenzofuran and imidazole demonstrated potent cytotoxic activity. bsb-muenchen.denih.gov Specifically, compounds 46 and 47 were found to be highly active against five human tumor cell lines, with their activity being more potent than the standard anticancer drug cisplatin. These compounds showed selective cytotoxicity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721) cell lines. bsb-muenchen.de

Halogenated derivatives of benzofuran have also shown significant anticancer activity. A compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring displayed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov Another study on benzofuran derivatives bearing an N-aryl piperazine moiety found that derivative 16 showed selective cytotoxic activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines with IC₅₀ values of 0.12 μM and 2.75 μM, respectively. mdpi.com

The cytotoxic potential of these compounds highlights the importance of the benzofuran scaffold in designing new anticancer drugs.

| Compound ID | Description | Cancer Cell Line | IC₅₀ (µM) |

| 46 | 2-Benzylbenzofuran-imidazole hybrid | Breast carcinoma (MCF-7) | Data not specified |

| 47 | 2-Benzylbenzofuran-imidazole hybrid | Myeloid liver carcinoma (SMMC-7721) | Data not specified |

| 3-Bromomethyl benzofuran derivative | Halogenated benzofuran | K562 (Leukemia) | 5 |

| HL60 (Leukemia) | 0.1 | ||

| 16 | Benzofuran-N-aryl piperazine hybrid | A549 (Lung Cancer) | 0.12 |

| SGC7901 (Gastric Cancer) | 2.75 |

Interference with Cellular Processes in Cancer Progression (e.g., cell proliferation, apoptosis, angiogenesis, metastasis)

Beyond direct cytotoxicity, benzofuran derivatives have been shown to interfere with several cellular processes that are fundamental to cancer progression, including cell proliferation, apoptosis, angiogenesis, and metastasis.

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. Some benzofuran derivatives have been reported to induce apoptosis through caspase-dependent pathways.

In addition to inducing apoptosis, certain benzofuran derivatives can arrest the cell cycle at different phases, thereby inhibiting cell proliferation. The ability to halt the cell cycle prevents cancer cells from dividing and growing.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. Some benzofuran derivatives have been found to inhibit angiogenesis, which can starve tumors and prevent their expansion. For example, a benzofuran derivative, BL-038, was shown to reduce angiogenesis in human chondrosarcoma cells by decreasing the expression of vascular endothelial growth factor (VEGF). bsb-muenchen.de

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is the main cause of cancer-related deaths. The inhibition of cell migration and invasion is a key strategy in preventing metastasis. The aforementioned compound BL-038 also inhibited the migration of chondrosarcoma cells by decreasing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. bsb-muenchen.de

The multifaceted mechanisms of action of benzofuran derivatives make them attractive candidates for the development of new and effective cancer therapies.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking studies are widely employed to predict the binding modes and affinities of small molecules (ligands) with target proteins. For derivatives of 3-benzylbenzofuran, these studies have been instrumental in elucidating their interactions with various biological targets. For instance, spiro-pyrrolidine hybrids, synthesized from 3-benzylbenzofurans (compounds 1a–x), have been subjected to molecular docking analyses to understand their interactions with antitumor target proteins. These investigations were performed using software such as Schrödinger's Maestro chem960.com.

Specific compounds, including 4b, 4c, 4e, and 4s, which are spiro-pyrrolidine hybrids derived from 3-benzylbenzofurans, were docked against different antitumor targets to explore their potential mechanisms of action. The docking scores, which indicate binding affinity, revealed that compounds 4e and 4s exhibited superior binding with eight different target proteins compared to compounds 4b and 4c. Notably, strong interactions were observed with proteins such as Tumor Necrosis Factor-alpha (TNFα) and Farnesyltransferase (FTase) chem960.com.

Table 1: Representative Docking Scores of this compound Derivatives with Antitumor Targets

| Compound (Spiro-pyrrolidine hybrid derived from this compound) | Target Protein | Docking Score (Relative Binding Affinity) |

| 4e | TNFα | Better than 4b, 4c |

| 4e | FTase | Better than 4b, 4c |

| 4s | TNFα | Better than 4b, 4c |

| 4s | FTase | Better than 4b, 4c |

| 4b, 4c | Other Targets | Lower than 4e, 4s |

Note: The table provides qualitative data based on the source indicating "better" or "lower" scores, as specific numerical values for all compounds across all targets were not detailed in the provided snippet. The source stated that "the larger the absolute value of the score, the stronger the binding affinity." chem960.com

In silico Validation of Biological Activity Predictions

The in silico predictions derived from molecular docking studies are often validated through subsequent experimental biological evaluations. For the spiro-pyrrolidine hybrids synthesized from 3-benzylbenzofurans, the molecular docking analyses were conducted to elucidate their potential mechanisms of action, particularly in the context of their observed antitumor activity chem960.com. This approach allows researchers to correlate theoretical binding predictions with empirical biological outcomes, thereby validating the computational models and providing a deeper understanding of the structure-activity relationships. The initial in silico insights guide further experimental design and lead optimization efforts chem960.com.

Prediction of Physicochemical and Pharmacokinetic Properties Relevant to Biological Activity

For derivatives of this compound, evaluations of drug-likeness and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed chem960.com. These predictions help assess a compound's potential for bioavailability and its capacity to traverse biological membranes chem960.com. Common parameters considered in such analyses include molecular weight, hydrogen bond donors and acceptors, lipophilicity (log P), and topological polar surface area (TPSA) . Compliance with established rules, such as Lipinski's Rule of Five and the Pfizer 3/75 rule, is often assessed to determine a compound's oral bioavailability and potential toxicity, respectively . For related benzofuran (B130515) derivatives, studies have shown acceptable physicochemical properties for good bioavailability and compliance with Lipinski's rule, indicating their potential as drug candidates.

Applications of 3 Benzylbenzofuran and Derivatives in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds Utilizing 3-Benzylbenzofuran as a Building Block

The synthesis of complex heterocyclic scaffolds incorporating the this compound core is a significant area within advanced organic chemistry. Researchers have developed efficient strategies to construct these structures, often leveraging sophisticated coupling and cyclization reactions.

One notable approach involves a one-pot domino intermolecular Sonogashira coupling followed by an intramolecular 5-exo-dig cycloisomerization cascade. This method provides access to 2,3-disubstituted benzo[b]furans, specifically (this compound-2-yl)(phenyl)methanones. The process typically reacts 2-(2-bromophenoxy)-1-phenylethan-1-ones or similar compounds with terminal acetylenes. This strategy is highly efficient, forming two carbon-carbon bonds in a single pot and demonstrating good functional group tolerance, yielding a variety of products that are valuable in pharmaceuticals and organic materials. researchgate.netlookchem.com

Another synthetic route for 2-substituted 3-benzylbenzofurans involves a tert-BuOK-mediated carbanion-yne intramolecular cyclization. This mild, efficient, and regioselective method starts from o-iodophenol, proceeding through O-alkylation and a Sonogashira reaction to yield 2-(2-phenylethynylphenoxy)-1-arylalkanones. Subsequent intramolecular 5-exo-dig cyclization, mediated by potassium tert-butoxide (t-BuOK), successfully produces the desired 3-benzylbenzofurans in good yields. nih.gov

Furthermore, 3-benzylbenzofurans have been directly utilized as starting materials for the construction of other complex heterocyclic systems. For instance, the applicability of various 3-benzylbenzofurans in [3+2] azomethine ylide cycloaddition reactions has been investigated to synthesize structurally complex spiro-pyrrolidine hybrids. This three-component reaction, conducted under mild optimal conditions, offers a rapid route to potentially bioactive compounds with high yields and diastereomeric ratios. mdpi.com

Preparation of Agrochemical Intermediates

Despite the broad utility of benzofuran (B130515) derivatives in various chemical industries, including agrochemicals, specific applications or documented uses of this compound or its direct derivatives as intermediates in the preparation of agrochemicals are not widely reported in the current scientific literature. General discussions on agrochemical intermediates often refer to a wide range of chemical classes, but a direct link to this compound has not been identified in the reviewed sources.

Derivatization Strategies for Enhanced Biological Activity

Derivatization strategies involving the this compound core have been successfully employed to enhance the biological activity of resulting compounds, particularly in the context of anti-HIV agents. A significant study focused on the synthesis and evaluation of novel 3-benzoylbenzofurans and their pyrazole (B372694) derivatives for anti-HIV activity. nih.gov

In this research, pyrazole derivatives were successfully synthesized from 3-benzoylbenzofuran precursors and subsequently evaluated against HIV-1 Q23 and CAP210 pseudoviruses. While the initial 3-benzoylbenzofurans exhibited cytotoxicity in TZM-bl cells, their pyrazole derivatives demonstrated mild to non-cytotoxic profiles, making them more favorable for therapeutic development. nih.gov

Detailed research findings indicate varying degrees of anti-HIV activity among these derivatives. For example, compound 5f, a pyrazole derivative of a this compound, emerged as a potent inhibitor. Its activity was comparable to, or in some cases, superior to certain 3-benzoylbenzofuran precursors and the reference non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine (NVP). nih.gov

The following table summarizes the anti-HIV activity (IC50 values) of selected 3-benzoylbenzofuran and pyrazole derivatives against Q23 and CAP210 pseudoviruses:

| Compound | Type | Q23 Pseudovirus IC50 (µM) | CAP210 Pseudovirus IC50 (µM) |

| 4b | 3-benzoylbenzofuran | 0.49 ± 0.11 nih.gov | 0.12 ± 0.05 nih.gov |

| 5f | Pyrazole derivative of this compound | 0.39 ± 0.13 nih.gov | 1.00 ± 0.15 nih.gov |

| 3g | 3-benzoylbenzofuran | 3.90 ± 1.63 nih.gov | Not specified nih.gov |

| 5g | Pyrazole derivative of this compound | < 10 nih.gov | 13.80 ± 1.70 nih.gov |

| 5h | Pyrazole derivative of this compound | < 10 nih.gov | 6.31 ± 0.31 nih.gov |

| NVP | Reference (Nevirapine) | 0.11 ± 0.04 nih.gov | Not specified nih.gov |

This data illustrates that derivatization of the this compound scaffold can lead to compounds with promising anti-HIV properties, highlighting the potential of these structures in medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives, including 3-Benzylbenzofuran, has traditionally relied on various methods such as Sonogashira cross-coupling and Nenitzescu reactions, often involving transition metal catalysts and organic solvents organic-chemistry.orgnih.govorganic-chemistry.orgrsc.orgacs.org. While these methods have proven effective, future research directions emphasize the development of novel and sustainable synthetic methodologies to minimize environmental impact and enhance efficiency.

Key areas for future investigation include:

Green Chemistry Approaches: Exploring the use of eco-friendly solvents, such as deep eutectic solvents (DES) and water, as alternatives to traditional organic solvents nih.govacs.orgresearchgate.net. For instance, copper-catalyzed transformations of ketone derivatives into benzofurans have been demonstrated in water, with potential for catalyst reutilization organic-chemistry.org.

Metal-Free and Catalyst-Free Reactions: Developing synthetic routes that eliminate or significantly reduce the need for expensive and often toxic metal catalysts, moving towards more environmentally benign processes researchgate.netacs.orgelsevier.es.

Photocatalytic and Electrochemical Synthesis: Investigating light-driven (photocatalytic) and electrochemically mediated reactions for benzofuran ring construction, which offer sustainable alternatives to conventional synthetic routes by activating molecules with oxygen or through oxidant-free conditions rsc.orgacs.org.

Flow Chemistry: Implementing continuous-flow systems for synthesis, which can improve reaction control, safety, and scalability, contributing to more sustainable production of benzofuran derivatives acs.org.

Catalyst Recycling and Reusability: Designing and utilizing catalysts, such as palladium-on-carbon (Pd/C), that can be easily recovered and reused multiple times without significant loss of activity, thereby reducing waste and cost organic-chemistry.orgchemistryviews.org.

These advancements aim to provide more straightforward, scalable, and environmentally conscious pathways for synthesizing this compound and its diverse analogues, facilitating their broader application in research and development.

Expansion of Structure-Activity Relationship Databases

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. For benzofuran derivatives, existing SAR studies have identified key structural motifs influencing various activities, such as anticancer and antimicrobial properties mdpi.comrsc.orgnih.govbiogecko.co.nznih.govsemanticscholar.orgtaylorandfrancis.commdpi.com. Future research should focus on a systematic expansion of these databases for this compound and its analogues.

This expansion will involve:

Systematic Derivatization: Synthesizing a wide array of this compound derivatives with diverse substituents at various positions on both the benzofuran core and the benzyl (B1604629) moiety. This includes exploring the impact of different functional groups (e.g., alkyl, alkoxy, halogen, nitro, amino) and heterocyclic ring substitutions mdpi.combiogecko.co.nzmdpi.com.

Targeted SAR for Specific Activities: Conducting focused SAR studies to optimize specific biological activities, such as anticancer, antibacterial, antiviral, or neuroprotective effects, by correlating structural changes with observed potency and selectivity mdpi.combiogecko.co.nznih.govnih.gov. For example, studies on benzofuran derivatives have shown that halogenation can enhance antimicrobial potency, and the position of substituents significantly impacts activity rsc.orgnih.gov.

Chirality and Stereochemistry: Investigating the role of stereochemistry in biological activity, as different enantiomers or diastereomers of this compound derivatives may exhibit distinct pharmacological profiles.

Integration with Computational Tools: Leveraging computational chemistry tools, such as 3D-Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA and CoMSIA), to predict and interpret SARs more efficiently lookchem.comresearchgate.net. These models can help identify favorable and unfavorable structural features for desired biological activities, guiding the design of new, more potent compounds .

By systematically expanding SAR databases, researchers can gain a deeper understanding of the molecular requirements for specific biological interactions, enabling the rational design of more effective and selective this compound-based compounds.

Exploration of New Biological Targets and Mechanisms of Action

Benzofuran derivatives are known for their wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties mdpi.comnih.govbiogecko.co.nznih.govtaylorandfrancis.comnih.govmdpi.comrsc.orgrsc.orgontosight.ainih.govbepls.comresearchgate.netijpbs.com. Despite this broad spectrum, the precise biological targets and mechanisms of action for many benzofuran compounds, including this compound, remain to be fully elucidated. Future research should prioritize the discovery of novel biological targets and the detailed understanding of their mechanisms.

Key areas of exploration include:

Uncovering Novel Targets: Beyond known targets like tubulin or specific enzymes, there is a need to screen this compound and its derivatives against a broader range of biological pathways and receptors to identify previously unappreciated interactions nih.govmdpi.com. This could involve phenotypic screening approaches or target deconvolution strategies.

Elucidating Mechanisms of Action: For compounds exhibiting promising biological activities, detailed mechanistic studies are essential. This includes investigating cellular processes such as apoptosis induction, cell cycle arrest, inhibition of specific enzymes (e.g., acetylcholinesterase, butyrylcholinesterase, PI3K, VEGFR2, LSD1, Mtb Pks13), and modulation of signaling pathways (e.g., mTOR) mdpi.comtaylorandfrancis.commdpi.comnih.govresearchgate.netnih.govsciforum.net. Understanding these mechanisms at a molecular level is critical for rational drug design. For instance, some benzofuran derivatives have shown potent inhibitory activity against LSD1 and Mtb Pks13 taylorandfrancis.comnih.gov.

Multi-Target Approaches: Given the complex nature of many diseases, exploring the potential of this compound derivatives as multi-target agents is a promising avenue. This involves designing compounds that can simultaneously modulate multiple biological pathways or targets, potentially leading to more effective therapies, as seen in Alzheimer's disease research with benzofuran scaffolds nih.gov.

Investigating Structure-Mechanism Relationships: Correlating specific structural features of this compound derivatives with their observed mechanisms of action to establish predictive relationships. This will enable the design of compounds with tailored mechanistic profiles.

By delving deeper into the biological targets and mechanisms, future research can unlock the full therapeutic potential of this compound and its analogues.

Integration of Advanced Computational Techniques in Design and Discovery

The integration of advanced computational techniques, particularly artificial intelligence (AI) and machine learning, is poised to revolutionize the design and discovery of new chemical entities, including this compound derivatives acs.orgresearchgate.netjazindia.com. These techniques can significantly accelerate the drug discovery pipeline by enabling rapid screening, prediction, and optimization of compounds.

Future research will increasingly leverage:

Molecular Docking and Virtual Screening: Utilizing molecular docking simulations to predict the binding affinity and orientation of this compound derivatives with specific biological targets (e.g., enzymes, receptors) lookchem.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govsciforum.netresearchgate.netnih.gov. This allows for the virtual screening of large compound libraries, identifying promising candidates for synthesis and experimental validation researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing QSAR models, including 2D and 3D-QSAR (e.g., CoMFA, CoMSIA), to establish mathematical relationships between chemical structures and biological activities researchgate.netacs.org. These models can predict the activity of new, unsynthesized compounds, thereby reducing experimental effort and cost researchgate.net.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between this compound derivatives and their targets, providing insights into binding stability, conformational changes, and potential drug resistance mechanisms nih.govresearchgate.netnih.gov.

De Novo Drug Design: Utilizing AI and machine learning algorithms for de novo drug design, where novel chemical structures with desired properties are generated from scratch, rather than modifying existing ones acs.org. This can lead to the discovery of entirely new chemical scaffolds based on the benzofuran core.

Predictive ADMET Models: Integrating computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process researchgate.netnih.gov. This helps in prioritizing compounds with favorable pharmacokinetic profiles, reducing attrition rates in later development stages.

Big Data and Machine Learning: Applying machine learning to analyze vast datasets of chemical structures, biological activities, and experimental results to identify complex patterns and generate hypotheses for new this compound derivatives with enhanced efficacy and selectivity acs.orgjazindia.com.

The synergistic application of these advanced computational techniques will be instrumental in accelerating the design, discovery, and optimization of this compound-based compounds, paving the way for novel therapeutic agents.

Compound Names and PubChem CIDs

Q & A

Q. What regulatory guidelines apply to the disposal of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.